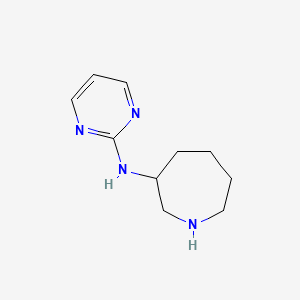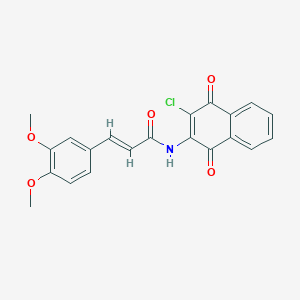![molecular formula C18H16N6O B7463906 N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide, also known as ITE, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ITE belongs to the class of aryl hydrocarbon receptor (AhR) agonists, which are known to have immunomodulatory and anti-inflammatory properties.
作用机制
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide exerts its biological effects by binding to the AhR, a ligand-activated transcription factor that regulates various biological processes, including cell differentiation, metabolism, and immune responses. Upon binding to AhR, N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide induces the expression of genes that are involved in cell cycle regulation, apoptosis, and immune modulation. N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and immune responses.
Biochemical and Physiological Effects:
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide has been shown to have various biochemical and physiological effects, including induction of apoptosis, inhibition of cell proliferation, and regulation of immune responses. In addition, N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide has been shown to modulate the expression of genes involved in metabolism, cell cycle regulation, and DNA repair.
实验室实验的优点和局限性
One of the advantages of using N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide in lab experiments is its high specificity for AhR, which allows for the selective activation of AhR-mediated signaling pathways. However, one of the limitations of using N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
Future research on N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide should focus on its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the immunomodulatory and anti-inflammatory effects of N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide. Moreover, the development of more potent and selective AhR agonists, including N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide derivatives, could lead to the development of novel therapeutics for various diseases.
合成方法
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide involves the reaction of 3-indole ethanol and 5-tetrazolyl benzoic acid in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with 4-aminobenzoyl chloride to yield N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide. The purity of the compound is verified using high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Studies have shown that N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and liver cancer. In addition, N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide has been shown to have immunomodulatory effects by regulating the differentiation and function of immune cells, such as T cells and dendritic cells.
属性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-18(13-7-5-12(6-8-13)17-21-23-24-22-17)19-10-9-14-11-20-16-4-2-1-3-15(14)16/h1-8,11,20H,9-10H2,(H,19,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXHMCWLRLONHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


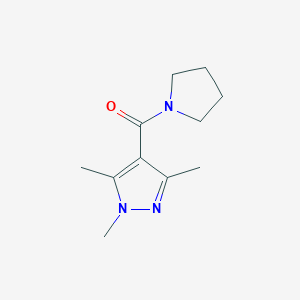
![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
![(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7463853.png)
![3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7463874.png)
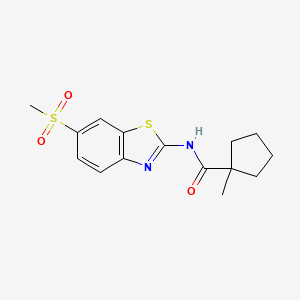
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)
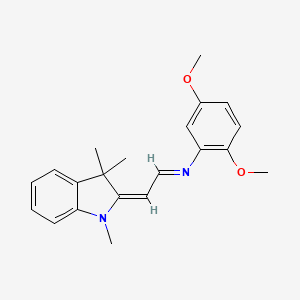
![(E)-2-cyano-N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-3-phenylprop-2-enamide](/img/structure/B7463903.png)

